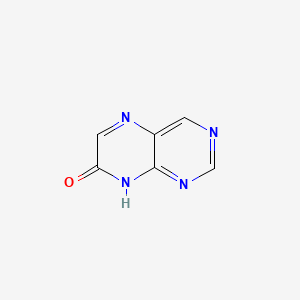

7(8H)-Pteridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

8H-pteridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1-3H,(H,7,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIPDYWPGUHUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343562 | |

| Record name | 7(8H)-Pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-27-1 | |

| Record name | 7(8H)-Pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 8h Pteridinone Systems

Rational Design Principles in Pteridinone Synthesis

Rational design in pteridinone synthesis is guided by an understanding of the target biological molecule or pathway, aiming to create compounds with specific pharmacological properties. This approach leverages computational chemistry and detailed SAR studies to inform synthetic strategies.

Structure-Activity Relationship (SAR) Studies: The efficient synthesis of diverse pteridinone analogs is crucial for establishing SAR. By systematically modifying substituents on the pteridinone core and evaluating their biological activity, researchers can identify key structural features responsible for efficacy and selectivity mdpi.comresearchgate.netnih.gov.

Target-Oriented Synthesis: Many pteridinone derivatives are designed as inhibitors of specific enzymes, such as Polo-like kinases (PLKs), which are critical in cell cycle regulation and are implicated in various cancers mdpi.comresearchgate.netnih.govresearchgate.net. The design process focuses on creating molecules that fit the active site of the target enzyme, often involving the incorporation of specific pharmacophores and functional groups that mimic endogenous ligands or block substrate access researchgate.netmdpi.com.

Cyclization Strategies for Pteridinone Ring Formation

The construction of the bicyclic pteridinone system typically involves the formation of either the pyrazine (B50134) ring onto a pyrimidine (B1678525) precursor or, less commonly, the pyrimidine ring onto a pyrazine precursor.

This is a widely adopted strategy, leveraging the established chemistry of pyrimidines to build the fused pyrazine ring.

General Approach: The synthesis often begins with appropriately substituted pyrimidine derivatives, which are then reacted with suitable bifunctional reagents to form the second ring researchgate.netresearchgate.netresearchgate.netderpharmachemica.com. A common method involves the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds or their synthetic equivalents derpharmachemica.com.

Key Precursors and Reactions:

4,6-Dichloro-5-nitropyrimidine (B16160): This versatile building block is frequently employed, particularly in solid-phase synthesis. It undergoes nucleophilic displacement reactions, followed by reduction of the nitro group and subsequent cyclization to form the pteridinone core mdpi.comnih.gov.

2,4,5-Triaminopyrimidines: Condensation of these pyrimidines with α-dicarbonyl compounds or α-halo carbonyl compounds can lead to the pteridine (B1203161) ring system derpharmachemica.com. For instance, reaction with chloroacetic acid under reflux conditions is a route to 4-chloro-substituted pteridinones .

Solid-Phase Synthesis (SPS): SPS offers significant advantages, including rapid library generation and simplified purification, making it ideal for SAR studies mdpi.comnih.govresearchgate.net. This approach often involves immobilizing a pyrimidine precursor or an amino acid onto a solid support (e.g., Wang resin), followed by sequential reactions, including nucleophilic substitution with a pyrimidine derivative like 4,6-dichloro-5-nitropyrimidine, and subsequent cyclization mdpi.comnih.gov.

While less prevalent than pyrimidine-based routes, pteridinone synthesis can also commence from pyrazine precursors, involving the construction of the pyrimidine ring.

Approach: This strategy involves functionalizing a pyrazine ring and then cyclizing it to form the fused pyrimidine ring researchgate.net. The pteridine nucleus can be formed by utilizing a pyrazine ring as the initial precursor, with subsequent functionalization occurring during or after the cyclization process researchgate.net.

Methodologies: Although specific examples directly leading to the 7(8H)-pteridinone core from pyrazines are less detailed in the provided literature snippets compared to pyrimidine-based routes, the general principle of using pyrazine chemistry for pteridine synthesis is acknowledged researchgate.netresearchgate.net. This can involve cyclization reactions of substituted pyrazines to construct the pyrimidine portion of the bicyclic system mdpi.comresearchgate.netnih.gov.

Functionalization and Derivatization Techniques

Once the pteridinone core is synthesized, various chemical transformations are employed to introduce or modify functional groups, thereby tuning the compound's properties.

The pteridinone scaffold offers multiple sites for substitution, allowing for extensive derivatization.

Nucleophilic Substitution: Positions on the pteridinone ring, particularly those activated by electron-withdrawing groups or bearing labile substituents like halogens, are susceptible to nucleophilic attack. For example, the chlorine atoms in 4,6-dichloro-5-nitropyrimidine are readily displaced by various nucleophiles as an initial step in many synthetic sequences mdpi.comnih.gov.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry employs palladium-catalyzed cross-coupling reactions, such as Sonogashira and Negishi couplings, to introduce aryl and heteroaryl substituents at specific positions, like the C-6 position of the pteridine ring psu.edu. These methods are powerful for C-C bond formation and diversification.

Functional Group Interconversions: Existing functional groups can be modified through standard organic transformations. For instance, ester groups on pterin (B48896) derivatives can be converted to amides using reagents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which also enhances the solubility of these often poorly soluble heterocycles researchgate.netbeilstein-journals.org.

The synthesis of enantiomerically pure or enriched pteridinone derivatives is often critical, as biological activity can be highly dependent on stereochemistry.

General Strategies:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce chirality into the pteridinone structure researchgate.netmsu.edunumberanalytics.comethz.ch. For example, the synthesis of natural pteridines like biopterin (B10759762) has employed chiral epoxyaldehyde intermediates derived from chiral precursors researchgate.net.

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is cleaved and can often be recovered msu.edunumberanalytics.comethz.chgoogle.com.

Resolution of Racemates: If a synthesis yields a racemic mixture, enantiomers can be separated through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the pure enantiomers msu.eduethz.chgoogle.com.

Asymmetric Catalysis: The use of substoichiometric amounts of chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) can induce high levels of enantioselectivity or diastereoselectivity in reactions that create new stereocenters msu.edunumberanalytics.comethz.chgoogle.comrsc.org.

Data Tables

Theoretical and Computational Chemistry of 7 8h Pteridinone Derivatives

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pteridinone derivatives. These calculations provide detailed information about electron distribution, molecular orbitals, and charge densities, which are fundamental to understanding a molecule's behavior in chemical reactions and biological interactions.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can reveal key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding gap are critical parameters. The HOMO-LUMO gap, representing the energy difference between the highest occupied and lowest unoccupied molecular orbitals, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity and a greater propensity for electron transfer physchemres.orgossila.comijcce.ac.iroatext.com. For pteridine (B1203161) derivatives, DFT studies have been used to analyze one-electron reduction/oxidation processes and to understand their redox behavior, which is relevant to their catalytic roles researchgate.net. These calculations can also identify electrophilic and nucleophilic sites within the molecule, providing insights into potential reaction mechanisms and sites of interaction with biological targets physchemres.orgresearchgate.netnih.govmdpi.com.

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling techniques are employed to understand the three-dimensional structure and flexibility of pteridinone derivatives. By exploring their conformational landscape, researchers can identify the most stable molecular geometries, which are crucial for predicting binding interactions and structure-activity relationships.

Methods such as molecular mechanics and molecular dynamics (MD) simulations are used to map out the various spatial arrangements a molecule can adopt. MD simulations, in particular, provide a dynamic view of molecular behavior over time, allowing for the assessment of conformational stability, flexibility, and the identification of preferred low-energy conformations researchgate.netmdpi.comresearchgate.netnih.govuinjkt.ac.idwikipedia.org. Understanding the conformational landscape is essential for rational drug design, as the biologically active conformation often dictates the molecule's efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies for Pteridinone Series

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between the chemical structure of a series of compounds and their biological activities. These models are powerful tools for predicting the activity of new, untested molecules and for guiding the design of more potent and selective analogs.

For pteridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied, particularly in the context of developing kinase inhibitors researchgate.netmdpi.comresearchgate.netnih.govsvuonline.orgnih.gov. These studies typically involve aligning a series of molecules and calculating steric, electrostatic, hydrogen-bonding, and hydrophobic fields. The partial least-squares (PLS) method is then used to correlate these fields with biological activity (e.g., IC50 values) researchgate.netnih.govcreative-biolabs.com.

Table 1: Representative QSAR Model Statistics for Pteridinone Derivatives

| Model Type | Q² (Cross-validated Correlation Coefficient) | R² (Non-validated Correlation Coefficient) | R² pred (Predicted Correlation Coefficient) | Reference(s) |

| CoMFA | 0.67 | 0.992 | 0.683 | researchgate.netmdpi.comresearchgate.netnih.govnih.govresearchgate.net |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 | researchgate.netmdpi.comnih.govnih.govresearchgate.net |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 | researchgate.netmdpi.comnih.govnih.govresearchgate.net |

QSAR models are validated through internal and external testing to ensure their predictive power researchgate.netmdpi.comsvuonline.orgnih.gov. The descriptors used in QSAR studies can include physicochemical properties, topological indices, and quantum chemical parameters, all aimed at quantifying structural features that influence biological activity ijcce.ac.iroatext.comcreative-biolabs.comnih.govmdpi.com.

Computational Docking and Ligand-Target Interaction Profiling

Computational docking is a widely used technique to predict the preferred orientation of a ligand (a small molecule) when bound to a protein target, thereby estimating the binding affinity. This method is crucial for understanding how pteridinone derivatives interact with their biological targets at a molecular level.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters for Research Design

Predicting pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) properties using in silico methods is vital for early-stage drug discovery and development. These predictions help filter out compounds with unfavorable drug-like properties, thereby reducing the likelihood of failure in later experimental stages.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a key component of this process researchgate.netmdpi.comresearchgate.netdntb.gov.uaplos.orgcomputabio.com. Tools and servers like SwissADME and pkCSM are used to predict parameters such as water solubility, blood-brain barrier (BBB) penetration, metabolic stability, and potential toxicity mdpi.comresearchgate.netplos.org. For example, ADMET analysis of certain pteridinone derivatives has indicated favorable drug-like properties, suggesting their potential as therapeutic agents researchgate.netmdpi.com. Pharmacodynamic parameters, such as target affinity and efficacy, are often inferred from docking scores and QSAR models mdpi.comnih.govnih.govresearchgate.net. By integrating these in silico predictions, researchers can design more effective and safer drug candidates with improved pharmacokinetic profiles mdpi.comresearchgate.netplos.org.

Biochemical and Mechanistic Investigations of Pteridinone Mediated Biological Processes

Role of Pteridinone Scaffolds in Enzymatic Pathways

Pteridinone structures are recognized for their involvement in enzymatic processes, often through mechanisms related to cofactor activity and enzyme inhibition. Their unique chemical properties allow them to interact with enzymes, influencing their catalytic efficiency and reaction pathways.

Coenzyme and Cofactor Mimicry Studies

Pterins, the foundational structures of pteridinones, are well-established as essential components of biological cofactors, most notably the molybdenum cofactor (Moco). Moco is critical for the function of numerous enzymes involved in vital redox reactions across various metabolic pathways researchgate.netresearchgate.net. The inherent redox activity of the pterin (B48896) scaffold researchgate.net suggests a potential for pteridinone derivatives to mimic or interact with natural coenzymes and cofactors. Research into pteridinone derivatives has explored their capacity to act as enzyme inhibitors, indicating that their structural features allow for specific interactions within enzyme active sites, a characteristic often associated with cofactor-like functions scilit.com.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Pteridinone derivatives have been synthesized and evaluated for their inhibitory effects on a range of enzymes, demonstrating their utility as modulators of enzymatic activity. For example, derivatives of pteridine-7(8H)-one have been developed as potent and selective dual inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Compound L2, a prominent example from this series, exhibited significant inhibitory activity against CDK4 with an IC50 of 16.7 nM and against CDK6 with an IC50 of 30.5 nM, while demonstrating excellent selectivity over other CDKs nih.gov. Furthermore, other pteridinone derivatives have shown potent inhibition against Polo-like kinase 1 (PLK1), with one compound achieving an IC50 of 3.23 μM against A549 cancer cells researchgate.net. The compound BI-D1870 is recognized as a pteridinone inhibitor of RSK kinases, and subsequent optimization efforts have led to novel VRK1 inhibitors based on this scaffold, which display improved selectivity and potency chemrxiv.org. Elucidating the precise mechanisms of enzyme inhibition typically involves kinetic studies to determine parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) ucl.ac.ukdu.ac.inbu.edubeilstein-institut.de.

Table 1: Enzyme Inhibition Data for Pteridinone Derivatives

| Compound/Scaffold | Target Enzyme | IC50 Value | Reference |

| L2 (Pteridine-7(8H)-one derivative) | CDK4 | 16.7 nM | nih.gov |

| L2 (Pteridine-7(8H)-one derivative) | CDK6 | 30.5 nM | nih.gov |

| Compound 3 (Pteridinone derivative) | PLK1 | 3.23 μM (A549 cells) | researchgate.net |

| VRK1 inhibitors (pteridinone-based) | VRK1 | Potent inhibition | chemrxiv.org |

| BI-D1870 | RSK kinases | Not specified | chemrxiv.org |

Participation in Cellular Redox Cycles

The pteridinone scaffold, rooted in pterin chemistry, is intrinsically linked to cellular redox processes. Pterins are known for their redox activity researchgate.net and form the core of the molybdenum cofactor (Moco), which is essential for the function of numerous enzymes involved in critical redox transformations within cellular metabolism researchgate.netresearchgate.net. Research indicates that certain metabolic pathways incorporating pteridine (B1203161) scaffolds can actively modulate the cellular redox balance and engage in specialized metabolic pathways, potentially through interactions with cycles such as the citric acid cycle researchgate.net. Moreover, pterin derivatives have been identified as agents capable of scavenging reactive oxygen species (ROS), thereby playing a role in managing cellular oxidative stress and contributing to cellular redox homeostasis researchgate.netplos.org.

Modulation of Intracellular Signaling Cascades

Beyond their enzymatic roles, pteridinone derivatives have demonstrated a capacity to influence intracellular signaling cascades, notably affecting cell cycle progression and inducing programmed cell death (apoptosis).

Cell Cycle Progression Regulation

Pteridinone-based compounds have been observed to significantly impact cell cycle progression. For instance, novel inhibitors derived from pteridinone scaffolds targeting VRK1 have been shown to disrupt normal cell cycle progression chemrxiv.org. Similarly, pteridine-7(8H)-one derivatives that function as CDK4/6 inhibitors are intrinsically involved in cell cycle regulation, as CDKs are key drivers of cell cycle progression nih.gov. Studies involving related pteridine scaffolds have reported the induction of cell cycle arrest, specifically in the G1 phase researchgate.net or the G2/M phase researchgate.netmdpi.com. These findings underscore the potential of pteridinone derivatives to modulate cellular division by interfering with critical cell cycle checkpoints.

Table 2: Cell Cycle Effects of Pteridinone Derivatives

| Compound/Scaffold | Cell Line | Observed Cell Cycle Effect | Reference |

| VRK1 inhibitors (pteridinone-based) | Various tumor cells | Disrupted cell cycle progression | chemrxiv.org |

| L2 (Pteridine-7(8H)-one derivative) | Breast/Colon cancer cells | Induced cell cycle regulation | nih.gov |

| PEO (Pteridine derivative) | MGC-803 | G2/M phase arrest | researchgate.net |

| Compound 24 (Imidazolidine-2,4-dione derivative) | MCF-7 | G2/M phase arrest | mdpi.com |

| Pyridopyrimidine derivatives | Breast cancer cells | G1-phase cell cycle arrest | researchgate.net |

Apoptotic Pathway Induction and Analysis

Several pteridinone derivatives have been identified as potent inducers of apoptosis, a critical cellular mechanism for controlling cell proliferation and eliminating damaged or unwanted cells. For example, compound L2, a pteridine-7(8H)-one derivative, exhibited robust antiproliferative activity through the induction of apoptosis in both breast and colon cancer cells nih.gov. Other pteridine-based compounds have also been reported to trigger apoptosis, sometimes by modulating key proteins within apoptotic pathways, such as reducing the levels of anti-apoptotic proteins like BCL-2 and MCL-1 mdpi.com. Analytical studies, often employing flow cytometry, have confirmed apoptosis induction by these compounds, frequently revealing an increased proportion of cells in late apoptotic stages researchgate.netmdpi.com. The capacity of these compounds to induce apoptosis contributes significantly to their observed antiproliferative effects.

Table 3: Apoptosis Induction by Pteridinone Derivatives

| Compound/Scaffold | Cell Line | Observed Effect on Apoptosis | Reference |

| L2 (Pteridine-7(8H)-one derivative) | Breast/Colon cancer cells | Induced apoptosis | nih.gov |

| Compound 5n (5,8-dihydropteridine-6,7-dione) | MGC-803 | Concentration-dependently induced apoptosis | researchgate.net |

| PEO (Pteridine derivative) | MGC-803 | Induced apoptosis | researchgate.net |

| Compound 10 (Phenolic acid derivative) | Caco-2 | Highest proportion of cells in late apoptotic stage | mdpi.com |

| Compound 24 (Imidazolidine-2,4-dione derivative) | MCF-7 | Induced apoptosis (diminishing BCL-2 and MCL-1 levels) | mdpi.com |

Cellular Proliferation and Differentiation Research

Pteridinone derivatives have demonstrated a notable capacity to influence cellular proliferation and differentiation. Studies have shown that these compounds can exhibit antiproliferative effects against various cancer cell lines, thereby inhibiting tumor growth. For instance, a series of novel pteridinone derivatives with a hydrazone moiety were synthesized and evaluated, with some compounds displaying moderate to excellent activity against A549, HCT116, and PC-3 cancer cell lines researchgate.net. Compound L19, in particular, showed potent antiproliferative effects on these cell lines with IC50 values in the low micromolar range researchgate.net. Further mechanistic studies indicated that L19 significantly inhibited the proliferation of HCT-116 cells and arrested them in the G1 phase of the cell cycle researchgate.net.

Another study focused on pteridinone derivatives as Polo-like Kinase 1 (PLK1) inhibitors, a protein crucial for cell proliferation mdpi.com. These derivatives were investigated for their anti-cancer properties, with some exhibiting potent antiproliferative activity against multiple cancer cell lines, including A549, PC-3, and HCT116 researchgate.netresearchgate.net. Compound L7, for example, showed significant antiproliferative activity against A549 cells, arresting them in the G1 phase researchgate.net. Similarly, compound III4, a pteridinone derivative designed to inhibit both PLK1 and BRD4, demonstrated high antiproliferative effects on HCT-116 cells, arresting them in the S phase researchgate.net.

The role of pteridinones in cell differentiation is also being explored. While direct modulation of differentiation by 7(8H)-Pteridinone itself is not extensively detailed, the broader class of pteridines is known to be involved in various biological activities, potentially including pathways related to cell growth and differentiation ontosight.ai. Research into other pteridine derivatives, such as those targeting cyclin-dependent kinases (CDKs), has shown their ability to inhibit cell cycle progression, a fundamental aspect of both proliferation and differentiation nih.gov. For example, compound L2, a pteridine-7(8H)-one derivative, acts as a selective CDK4/6 inhibitor, demonstrating potent antiproliferative activities and inducing apoptosis in cancer cells nih.gov.

Table 1: Antiproliferative Activity of Pteridinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| L19 | A549 | 3.23 | researchgate.net |

| L19 | HCT116 | 4.36 | researchgate.net |

| L19 | PC-3 | 8.20 | researchgate.net |

| L7 | A549 | 0.16 | researchgate.netresearchgate.net |

| L7 | PC-3 | 0.30 | researchgate.netresearchgate.net |

| L7 | HCT116 | 0.51 | researchgate.netresearchgate.net |

| L7 | MCF-7 | 0.30 | researchgate.netresearchgate.net |

| III4 | A549 | 1.27 | researchgate.net |

| III4 | HCT116 | 1.36 | researchgate.net |

| III4 | PC-3 | 3.85 | researchgate.net |

| III4 | MCF-7 | 4.06 | researchgate.net |

Cell Motility and Invasion Mechanisms

Research indicates that pteridinone derivatives can also impact cell motility and invasion, processes critical for cancer metastasis. Studies investigating the mechanisms of action for antiproliferative pteridinone derivatives have reported effects on cell migration. For example, compound L19 was found to inhibit the migration of tumor cells researchgate.net. Similarly, compound III4, a dual PLK1 and BRD4 inhibitor, was observed to suppress tumor cell migration researchgate.net. Compound L7 also demonstrated an ability to suppress tumor cell migration researchgate.net. These findings suggest that pteridinone derivatives can interfere with cellular processes that drive the spread of cancer.

Advanced Research Applications of 7 8h Pteridinone Compounds

Pteridinone Scaffolds in Targeted Therapeutic Agent Discovery (Pre-Clinical)

The 7(8H)-pteridinone framework has proven to be a versatile starting point for the design and synthesis of targeted therapeutic agents. Preclinical studies have highlighted its potential in the development of novel treatments for cancer and as a tool for investigating enzyme function.

In the field of oncology, 7(8H)-pteridinone derivatives have emerged as a promising class of compounds with potent antitumor activities. Researchers have successfully synthesized and evaluated numerous analogues that exhibit significant efficacy in preclinical cancer models. These studies have not only demonstrated the potential of these compounds as anticancer agents but have also provided valuable insights into their mechanisms of action.

One notable area of investigation involves the development of pteridin-7(8H)-one analogues as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. For instance, a series of pteridin-7(8H)-one analogues have been developed as potent CDK4/6 inhibitors. One of the most promising compounds from this series, compound 7s, demonstrated broad-spectrum antiproliferative activities against various cancer cell lines, including HCT116, HeLa, MDA-MB-231, and HT-29, with IC50 values of 0.65, 0.70, 0.39, and 2.53 μM, respectively. These values were more potent than those of the approved anticancer drug Palbociclib. Further mechanistic studies revealed that compound 7s induces cell cycle arrest and apoptosis in a concentration-dependent manner in HeLa cells.

Another study focused on the design of pteridin-7(8H)-one derivatives as potent CDK2 inhibitors. This research led to the discovery of compounds KII-17 and KII-21, with KII-21 showing selectivity for CDK2-cyclinE2 over CDK4-cyclinD1 and CDK6-cyclinD3.

Furthermore, pteridinone derivatives have been investigated as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both of which are implicated in various cancers. A series of novel pteridinone derivatives possessing a sulfonyl moiety were designed and synthesized, with compound B2 identified as a potent dual inhibitor of PLK1 (IC50 = 6.3 nM) and BRD4 (IC50 = 179 nM). This compound exhibited significant antiproliferative effects on HCT116, PC3, and BT474 cell lines. Mechanistic studies showed that compound B2 inhibited the proliferation of HCT116 cells, induced a decrease in mitochondrial membrane potential leading to apoptosis, and caused cell cycle arrest in the G2 phase.

Additionally, novel pteridinone derivatives with a hydrazone moiety have been developed as potent PLK1 inhibitors. Compound L19 from this series showed significant antiproliferative effects on A549, HCT116, and PC-3 cancer cell lines with IC50 values of 3.23 μM, 4.36 μM, and 8.20 μM, respectively. This compound was found to inhibit the proliferation of HCT-116 cells, induce apoptosis, inhibit tumor cell migration, and cause cell cycle arrest in the G1 phase.

The tables below summarize the preclinical antitumor activity of selected 7(8H)-Pteridinone derivatives.

Table 1: Preclinical Antitumor Activity of Selected 7(8H)-Pteridinone Derivatives

| Compound | Target(s) | Cancer Cell Line(s) | IC50 (μM) | Mechanism of Action |

|---|---|---|---|---|

| 7s | CDK4/6 | HCT116, HeLa, MDA-MB-231, HT-29 | 0.65, 0.70, 0.39, 2.53 | Induces cell cycle arrest and apoptosis |

| KII-21 | CDK2 | Not specified | Not specified | Selective CDK2 inhibition |

| B2 | PLK1/BRD4 | HCT116, PC3, BT474 | 0.30, 1.82, 1.69 | Induces apoptosis and G2 cell cycle arrest |

| L19 | PLK1 | A549, HCT116, PC-3 | 3.23, 4.36, 8.20 | Induces apoptosis and G1 cell cycle arrest, inhibits migration |

The 7(8H)-pteridinone scaffold has been instrumental in the design of specific enzyme inhibitors that serve as valuable research tools for studying enzyme function and validating new drug targets. These inhibitors have shown high potency and selectivity for various kinases, which are crucial in cellular signaling pathways.

A significant breakthrough was the discovery of pteridin-7(8H)-one-based irreversible inhibitors targeting the epidermal growth factor receptor (EGFR) kinase. Starting from a known pyrimidine-based EGFR inhibitor, a novel pteridin-7(8H)-one scaffold was identified and developed into irreversible inhibitors of the EGFR T790M mutant, a common cause of acquired resistance to EGFR inhibitors in non-small-cell lung cancer. The most potent compounds, 3q and 3x, displayed subnanomolar IC50 values for both wild-type and T790M/L858R double mutant EGFRs. In vivo studies with compound 3x showed significant tumor growth inhibition in a relevant xenograft mouse model. herts.ac.uk

Building on this success, a series of pteridine-7(8H)-one derivatives were developed as potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in cancer and autoimmune diseases. Compound 24a from this series exhibited a high BTK inhibition activity (IC50 = 4.0 nM) and excellent selectivity over other kinases like ITK and EGFR. In a U-937 xenograft model, compound 24a significantly inhibited tumor growth.

The versatility of the pteridinone scaffold is further highlighted by the development of analogues targeting cyclin-dependent kinases (CDKs). As mentioned previously, compound 7s was found to be a potent inhibitor of both CDK4/cyclin D3 and CDK6/cyclin D3 with IC50 values of 34.0 and 65.1 nM, respectively, comparable to the established drug Palbociclib. Molecular simulations indicated that this compound binds effectively at the ATP-binding sites of CDK4 and CDK6.

The table below provides a summary of the enzyme inhibitory activity of selected 7(8H)-Pteridinone derivatives from preclinical research.

Table 2: Enzyme Inhibitory Activity of Selected 7(8H)-Pteridinone Derivatives (Preclinical)

| Compound | Target Enzyme | IC50 (nM) | Key Findings |

|---|---|---|---|

| 3q | EGFR (wild-type & T790M/L858R) | Subnanomolar | Irreversible inhibitor overcoming drug resistance mutation. herts.ac.uk |

| 3x | EGFR (wild-type & T790M/L858R) | Subnanomolar | Potent in vitro and in vivo antitumor activity. herts.ac.uk |

| 24a | Bruton's Tyrosine Kinase (BTK) | 4.0 | Highly potent and selective covalent inhibitor. |

| 7s | CDK4/cyclin D3, CDK6/cyclin D3 | 34.0, 65.1 | Comparable potency to the approved drug Palbociclib. |

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid, which are essential for DNA synthesis and cell division. While the broader class of pteridines has been investigated for antifolate activity, particularly as inhibitors of dihydrofolate reductase (DHFR), specific preclinical studies focusing on the antifolate properties of 7(8H)-pteridinone and its direct derivatives are not extensively reported in publicly available scientific literature. Therefore, detailed research findings on the specific antifolate activity of the 7(8H)-pteridinone scaffold are not available at this time.

Agronomic Chemistry Applications of Pteridinone Derivatives

The application of 7(8H)-pteridinone derivatives in the field of agronomic chemistry, such as in the development of herbicides, pesticides, or plant growth regulators, is not well-documented in the available scientific literature. While heterocyclic compounds, including some pteridine (B1203161) derivatives, are explored for such purposes, specific research focusing on the 7(8H)-pteridinone scaffold for agricultural applications has not been identified in preclinical studies.

Pteridinone Structures in Material Science Research and Functional Biomolecules

The pteridinone core, with its unique heterocyclic structure, presents interesting possibilities in the field of material science and the design of functional biomolecules. Pteridines, in general, are known to be involved in various biological processes and can serve as building blocks for more complex functional molecules. The synthesis of diverse pteridinone libraries has been a focus of research, which could facilitate their exploration in material science. For example, solid-phase synthesis strategies have been developed to create libraries of pteridinones and related pyrimidodiazepinones, which could be screened for various properties relevant to material science.

In the context of functional biomolecules, pteridines are naturally occurring compounds with roles as enzyme cofactors and pigments. While specific research on incorporating the 7(8H)-pteridinone scaffold into functional biomolecules for material science applications is still an emerging area, the inherent properties of the pteridine ring system, such as its electron-rich nature and potential for hydrogen bonding, make it an attractive candidate for the design of novel materials with specific electronic or optical properties.

Development of Pteridinone-Based Biosensors for Molecular Detection

The development of biosensors for the specific and sensitive detection of molecules is a critical area of research. While various heterocyclic scaffolds are utilized in the design of biosensors, there is a lack of specific preclinical research on the development and application of 7(8H)-pteridinone-based biosensors for molecular detection. The current scientific literature does not provide detailed findings on the use of the 7(8H)-pteridinone structure as a core component in biosensing platforms.

Analytical and Spectroscopic Characterization Methodologies for 7 8h Pteridinone Structures

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of 7(8H)-Pteridinone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their chemical environment (indicated by chemical shifts, δ), and their neighboring protons (through spin-spin coupling, J). For pteridine (B1203161) derivatives, characteristic signals include those for aromatic protons, amine protons (NH₂), and potentially protons on saturated ring systems or substituents. For example, in related pteridinone structures, aromatic protons typically resonate in the δ 6.5-8.5 ppm range, while NH₂ protons can appear as broad singlets, often in the δ 6.0-8.0 ppm range, depending on the solvent and hydrogen bonding acs.org. Protons on saturated carbons adjacent to heteroatoms or carbonyl groups will also exhibit specific chemical shifts.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. In 7(8H)-Pteridinone, signals for carbonyl carbons are typically found downfield (e.g., > 160 ppm), while aromatic and aliphatic carbons appear at different characteristic frequencies mdpi.comsioc-journal.cn.

Table 1: Representative ¹H NMR Chemical Shifts for Pteridinone Systems

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic/Heteroaromatic | 6.5 – 8.5 | Dependent on substitution pattern |

| NH₂ (amino) | 6.0 – 8.0 | Can be broad, solvent dependent |

| CH₂ (aliphatic) | 2.0 – 5.0 | If present on ring or substituents |

| CH (aliphatic) | 2.0 – 5.0 | If present on ring or substituents |

Note: Specific values are illustrative and can vary based on solvent, temperature, and the exact structure of the pteridinone derivative.

Mass Spectrometry (MS) is crucial for determining the molecular weight and providing a unique fragmentation pattern, acting as a molecular fingerprint. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

Molecular Weight Determination: MS provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. For 7(8H)-Pteridinone (molecular formula C₆H₄N₄O), the calculated monoisotopic mass is approximately 148.0385 Da. PubChem reports a molecular weight of 148.12 g/mol nih.gov. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the elemental composition.

Fragmentation Patterns: Upon ionization, molecules fragment in characteristic ways. Analyzing these fragments helps in confirming structural features. For instance, EI-MS of pteridines can yield fragments related to the loss of small molecules or cleavage of the ring system nih.gov.

Table 2: Mass Spectrometry Data for 7(8H)-Pteridinone

| Parameter | Value | Technique/Ionization | Notes |

| Molecular Weight (MW) | 148.12 g/mol | Calculated | From PubChem nih.gov |

| Molecular Ion (M⁺) | m/z 148 | EI-MS | Top peak reported in NIST library nih.gov |

| [M+H]⁺ | m/z 149 | ESI-MS (expected) | Protonated molecular ion |

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Pteridine systems, with their extensive conjugation, exhibit characteristic absorption bands in the UV-Vis region.

Absorption Maxima (λmax): The absorption spectrum of 7(8H)-Pteridinone would typically show one or more absorption maxima (λmax) corresponding to π→π* and n→π* transitions. These values are sensitive to the electronic structure, substituents, and the solvent environment. Related pteridine compounds like xanthopterin (B1683600) show λmax values around 245, 275, 354, and 367 nm in 0.1 N HCl acs.org. Other pteridinone derivatives have shown absorption bands in the range of 225-350 nm nist.gov. UV-Vis spectroscopy is also used to assess purity and monitor reactions researchgate.net.

Table 3: Representative UV-Vis Absorption Data for Pteridine Systems

| Compound/System | Solvent | λmax (nm) | Log ε (approx.) | Notes |

| Xanthopterin | 0.1 N HCl | 245, 275, 354, 367 | 4.13, 3.64, 3.86, 3.82 | Characteristic pteridine absorption bands acs.org |

| Related Pteridinones | Various | 225-350 | Varies | Absorption range observed nist.gov |

Advanced Chromatographic Separation and Purification Protocols

Chromatographic techniques are essential for isolating 7(8H)-Pteridinone from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, typically using C18 stationary phases, is widely employed for the purification and analysis of pteridines. Mobile phases often consist of mixtures of water or aqueous buffers (e.g., with ammonium (B1175870) acetate (B1210297) or formic acid) and organic solvents like methanol (B129727) or acetonitrile (B52724) biotage.com. UV detection, commonly set at wavelengths between 260-280 nm where pteridines absorb strongly, is used to monitor the separation and quantify the compound .

Other Chromatographic Methods: Depending on the specific impurities and the scale of purification, other techniques like flash column chromatography or preparative HPLC may be utilized. Ion-exchange chromatography can also be relevant for charged pteridine derivatives elementlabsolutions.com. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be used for volatile derivatives or for analyzing reaction mixtures, although direct GC analysis of non-volatile pteridinones might require derivatization nih.govcdc.gov.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for unequivocally confirming the structure of 7(8H)-Pteridinone, including bond lengths, bond angles, and stereochemistry, if applicable.

The process involves growing single crystals of the compound, which are then exposed to a beam of X-rays. The X-rays diffract off the electron clouds of the atoms, creating a diffraction pattern. By analyzing this pattern using Fourier transform mathematics, the electron density map of the molecule can be reconstructed, revealing the positions of all atoms in the crystal lattice libretexts.org. While specific X-ray crystallographic data for crystalline 7(8H)-Pteridinone itself may not be widely published in readily accessible summaries, related pteridine structures, such as those involved in protein complexes, have been determined using X-ray diffraction at high resolutions (e.g., 1.78 Å) ebi.ac.ukpdbj.orgnih.govnih.gov. This technique provides definitive proof of molecular structure and conformation in the solid state.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis, most commonly C, H, N analysis, is a quantitative method used to determine the percentage composition of elements in a pure organic compound. This experimental data is compared to the theoretical percentages calculated from the proposed molecular formula.

For 7(8H)-Pteridinone, the molecular formula is C₆H₄N₄O. The theoretical elemental composition is:

Carbon (C): 48.65%

Hydrogen (H): 2.72%

Nitrogen (N): 37.83%

Oxygen (O): 10.80%

Experimental results that closely match these theoretical percentages, typically within ±0.4%, provide strong evidence for the purity and correct empirical formula of the synthesized 7(8H)-Pteridinone sioc-journal.cnnih.gov.

Table 4: Elemental Analysis of 7(8H)-Pteridinone (C₆H₄N₄O)

| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |

| Carbon | 48.65 | 48.2 - 49.0 |

| Hydrogen | 2.72 | 2.5 - 3.0 |

| Nitrogen | 37.83 | 37.5 - 38.2 |

| Oxygen | 10.80 | (By difference) |

Note: Experimental values are illustrative and depend on the purity of the sample and the analytical method used.

Compound Name Table

| Common Name | IUPAC Name | Molecular Formula | CAS Registry Number |

| 7(8H)-Pteridinone | 8H-pteridin-7-one | C₆H₄N₄O | 2432-27-1 |

Future Directions and Emerging Paradigms in 7 8h Pteridinone Research

Exploration of Novel Pteridinone Architectures and Reactivities

Future research in 7(8H)-Pteridinone is poised to delve into the synthesis of novel structural architectures and the characterization of their unique reactivities. This involves designing and creating new derivatives with diverse substituents and fused ring systems, which could unlock unforeseen chemical properties and applications. Studies are expected to focus on developing efficient synthetic methodologies to access these complex structures, employing modern catalytic systems and green chemistry principles. Understanding the subtle interplay between structural modifications and reactivity will be crucial for tailoring pteridinone compounds for specific purposes, such as advanced materials or targeted therapeutics. For instance, research might explore the impact of specific functional groups on the electron distribution within the pteridinone core, influencing its behavior in various chemical transformations uni-greifswald.deresearchgate.net. The exploration of novel pteridinone architectures will likely involve combinatorial chemistry approaches and fragment-based drug design to rapidly generate diverse libraries for screening.

Interdisciplinary Approaches to Pteridinone-Mediated Biological Phenomena

The biological relevance of the 7(8H)-Pteridinone scaffold necessitates interdisciplinary research efforts to fully elucidate its roles in various biological phenomena. Future work will likely integrate insights from medicinal chemistry, chemical biology, and pharmacology to understand how pteridinone derivatives interact with biological targets. This includes investigating their potential as therapeutic agents by exploring their mechanisms of action at the molecular level. Furthermore, the application of pteridinones in areas beyond traditional pharmacology, such as in the development of diagnostic tools or as components in biomaterials, represents a significant emerging paradigm. Such interdisciplinary approaches aim to bridge fundamental chemical understanding with practical biological and clinical applications, potentially leading to breakthroughs in disease treatment and biological research researchgate.netmdpi.com.

Integration of Artificial Intelligence and Machine Learning in Pteridinone Discovery

The discovery and optimization of 7(8H)-Pteridinone compounds are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML) techniques. Future research paradigms will leverage these computational tools for accelerated drug discovery, synthesis prediction, and property optimization. AI and ML algorithms can analyze vast chemical and biological datasets to identify promising pteridinone candidates with desired characteristics, predict their synthetic feasibility, and even design novel structures in silico. This includes employing quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations to guide experimental efforts mdpi.com. The application of AI/ML promises to streamline the research process, reduce experimental costs, and uncover complex relationships that might be missed by traditional methods, thereby accelerating the pace of innovation in pteridinone research.

Unexplored Biological Targets and Mechanistic Pathways

A significant frontier in 7(8H)-Pteridinone research lies in identifying and characterizing novel, currently unexplored biological targets and mechanistic pathways. While some pteridine (B1203161) derivatives are known for their roles in various biological processes, many potential interactions and functions of the 7(8H)-Pteridinone scaffold remain undiscovered. Future research will focus on employing high-throughput screening, omics technologies, and advanced biochemical assays to identify new cellular targets and signaling pathways modulated by 7(8H)-Pteridinone derivatives. Understanding these mechanisms could reveal new therapeutic strategies for a range of diseases. For example, exploring pteridinones' involvement in redox signaling, enzyme cofactor roles, or epigenetic regulation could open up entirely new avenues for therapeutic intervention mdpi.com.

Q & A

How can 7(8H)-Pteridinone be identified and quantified in plant extracts using GC-MS?

Basic Research Question

GC-MS analysis is a robust method for identifying 7(8H)-Pteridinone in phytochemical studies. Key parameters include retention time (e.g., ~7.5–37.1 minutes for related pteridinones), molecular formula (C₆H₄N₄O), and pharmacological properties such as antioxidant or antitumor activity. Researchers should calibrate instruments using reference standards and validate peak purity via spectral matching. For example, in Pimenta dioica stem extracts, 7(1H)-Pteridinone was identified with high peak area percentages, correlating with bioactive potential .

What synthetic routes are effective for preparing 7(8H)-Pteridinone derivatives?

Basic Research Question

A common method involves condensation reactions between diamino-pyrimidines and sodium mesoxalate, followed by hydrolysis to yield carboxylated derivatives. For instance, ethyl 7(8H)-pteridinone-6-carboxylate was synthesized via ethanol-water reactions and characterized via IR and NMR . Advanced modifications include sodium borohydride reduction to generate dihydro derivatives (e.g., 3,4-dihydro-7(8H)-pteridinones), which exhibit distinct UV absorption maxima (402–453 nm) .

How do substituents at the 4-position influence sodium borohydride reduction of 7(8H)-pteridinones?

Advanced Research Question

Substituents at the 4-position critically determine reducibility. Methyl groups facilitate smooth reduction to 3,4-dihydro derivatives, whereas oxygen-containing substituents (e.g., hydroxyl or methoxy) inhibit reduction. For example, 2-methylamino-4,8-dimethyl-7(8H)-pteridinone-6-carboxylate (27) was reduced to a dihydro derivative (45), but analogous 4-oxygenated analogs showed no reactivity . This highlights the need for precise steric and electronic tailoring in synthetic workflows.

How can QSAR models guide the design of 7(8H)-Pteridinone-based anticancer agents?

Advanced Research Question

3D-QSAR studies using CoMFA and CoMSIA models reveal structural determinants of PLK1 inhibition. For example, hydrophobic substituents at the 6-position enhance potency, while electron-withdrawing groups at the 2-position reduce IC₅₀ values. A training set of 28 derivatives (IC₅₀ = 0.12–21.4 µM) demonstrated predictive accuracy (q² > 0.5), validated via molecular docking and dynamics simulations .

What challenges arise in glycosylating 4-amino-7(8H)-pteridinone for nucleoside analogs?

Advanced Research Question

Selective glycosylation at the N8-position is complicated by competing reactivity at the 4-amino group. Steric hindrance and solvent polarity (e.g., inorganic solvents vs. DMF) influence regioselectivity. Researchers have synthesized phenyl derivatives (e.g., 2- and 6-phenyl-4-amino-7(8H)-pteridinones) to improve solubility and direct glycosylation, though yields remain moderate .

How do 7(8H)-Pteridinone derivatives exhibit antitumor activity?

Advanced Research Question

Derivatives like 7-amino-triazolo[4,3-f]pteridinone show potent cytotoxicity (IC₅₀ < 1 µM) by targeting kinases (e.g., RSK1-4) or inducing apoptosis. Structure-activity relationship (SAR) studies reveal that fluorinated aryl groups enhance membrane permeability, while methylene bridges improve metabolic stability. In vivo models confirm reduced nephrotoxicity compared to cisplatin .

What ADMET properties are critical for optimizing 7(8H)-Pteridinone drug candidates?

Advanced Research Question

SwissADME and ADMET-score evaluations prioritize derivatives with high gastrointestinal absorption (TPSA < 90 Ų), moderate logP (2–5), and low CYP450 inhibition. For example, 7-aminotetrazolo[1,5-f]pteridinones exhibit favorable BBB permeability and hepatic stability, making them viable for CNS-targeted therapies .

How can spectral data (IR, NMR, UV) validate 7(8H)-Pteridinone derivatives?

Basic Research Question

IR spectra typically show carbonyl stretches at ~1680 cm⁻¹ for the pteridinone ring. NMR reveals deshielded protons at δ 8.2–8.5 ppm (H-2/H-4) and δ 3.5–4.0 ppm (H-8). UV-Vis spectra display λmax at 260–280 nm, shifting to 400+ nm upon dihydro derivative formation .

Why are 7(8H)-Pteridinones used as synthons in heterocyclic chemistry?

Basic Research Question

Their rigid, electron-deficient core facilitates cycloaddition and nucleophilic substitution reactions. For instance, 7(8H)-pteridinone-6-carboxylates serve as precursors for fused triazolo-pteridinones, which are explored as kinase inhibitors or fluorescent probes .

How do contradictory data on substituent effects inform synthetic strategies?

Advanced Research Question

Discrepancies in reduction outcomes (e.g., methyl vs. oxygen substituents) underscore the need for mechanistic studies. Computational modeling (DFT) can clarify transition states, while controlled experiments (e.g., solvent screening, temperature gradients) resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.